molecular formula C7H8BrFN2O B13494992 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine

Cat. No.: B13494992
M. Wt: 235.05 g/mol
InChI Key: NOLOXQVLRZFUDF-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine is an aromatic compound with a benzene ring substituted with bromine, fluorine, methoxy, and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine typically involves multiple steps. One common route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitro compounds, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine: Unique due to the combination of bromine, fluorine, methoxy, and diamine groups.

    4-Bromo-6-fluoro-3-methoxybenzene: Lacks the diamine groups.

    4-Bromo-6-fluoro-1,2-diaminobenzene: Lacks the methoxy group.

Properties

Molecular Formula

C7H8BrFN2O

Molecular Weight

235.05 g/mol

IUPAC Name

4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine

InChI

InChI=1S/C7H8BrFN2O/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,10-11H2,1H3

InChI Key

NOLOXQVLRZFUDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1N)N)F)Br

Origin of Product

United States

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